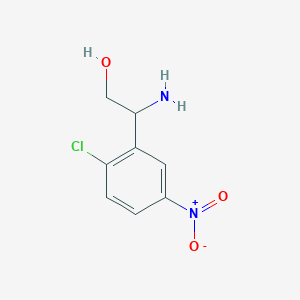
2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClN2O3 It is known for its unique structure, which includes an amino group, a chloro-substituted phenyl ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amino derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted products.
Scientific Research Applications
2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The chloro group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-bromo-5-nitrophenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
2-Amino-2-(2-fluoro-5-nitrophenyl)ethan-1-ol: Contains a fluoro group instead of a chloro group.
2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol: Features a methyl group in place of the chloro group.
Uniqueness
2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromo, fluoro, and methyl analogs, potentially leading to different chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-7-2-1-5(11(13)14)3-6(7)8(10)4-12/h1-3,8,12H,4,10H2 |
InChI Key |
BGKOFTZMXDWODY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















